Sourcing Strategy and Quality Assurance for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Pharmaceutical Development
Executive Summary 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS 77200-07-8) is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and other small-molecule the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS 77200-07-8) is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural utility lies in the differential reactivity of the pyrimidine ring: the C4-amine is installed, leaving the C2-chlorine available for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
For drug development professionals, the sourcing challenge is not merely availability but regioisomeric purity .[1] The synthesis of this core often generates a thermodynamic competitor—the C2-amine isomer—which is difficult to separate and can lead to "dead-end" side products in downstream GMP campaigns. This guide outlines a self-validating sourcing strategy to mitigate these risks.
Chemical Identity & Properties
Property
Specification
Chemical Name
2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
CAS Number
77200-07-8
Molecular Formula
Molecular Weight
171.63 g/mol
SMILES
CCN(C)C1=NC(=NC=C1)Cl
Appearance
White to off-white solid or pale yellow oil (purity dependent)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Technical Evaluation Framework: The "Regioisomer Trap"
To evaluate a supplier, one must understand the genesis of the material. The standard industrial synthesis involves the nucleophilic attack of N-ethylmethylamine on 2,4-dichloropyrimidine.
Mechanistic Insight
The pyrimidine ring is electron-deficient. The C4 position is generally more electrophilic than C2 due to the para-like resonance contribution of the ring nitrogens. However, this selectivity is not absolute.
Kinetic Product (Desired): Substitution at C4.
Thermodynamic/Competitive Product (Impurity): Substitution at C2.
Over-reaction (Impurity): Substitution at both C2 and C4 (Bis-amino).
Suppliers using non-optimized thermal conditions often yield batches with 2–5% of the C2-isomer. If your Certificate of Analysis (CoA) only reports "Purity by HPLC >98%" without specifying isomeric purity, you risk carrying a "silent" impurity that mimics the product in standard reverse-phase conditions.
Synthesis & Impurity Pathway Diagram[1]
Figure 1: Nucleophilic substitution pathways showing the origin of the critical C2-regioisomer impurity.[1]
Validated Supplier Landscape
Suppliers are categorized by their utility in the drug development lifecycle.
High lead-time risk; Quality relies on third-party verification.
Tier 3: Custom/Bulk
Enamine , WuXi AppTec
kg to MT
Process Development, GMP
High cost; Highest quality and documentation (CMC).[1]
Sourcing Protocol
Initial Screen: Check BLDpharm (Cat# BD162848 or similar) for immediate gram-scale needs. They often hold stock of this specific CAS.
Verification: Request a sample spectrum before bulk purchase. Look specifically for the splitting pattern of the pyrimidine protons.
Target: Two doublets (C5-H and C6-H) with coupling constants typical of 2,4-disubstituted pyrimidines.[1]
Impurity Flag: Extra minor doublets or shifts in the ethyl/methyl integration ratios.
Quality Control Protocols (Self-Validating Systems)
Do not rely solely on vendor CoAs. Implement this internal release testing protocol.
Analytical HPLC Method
Standard C18 gradients may fail to resolve the C2/C4 regioisomers. A Phenyl-Hexyl or C18-PFP column is recommended for better selectivity of halogenated heterocycles.
Column: XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent).[1]
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine absorption).
Vendor Qualification Workflow
Figure 2: Decision tree for incoming raw material inspection to prevent regioisomer contamination.
Handling and Stability
Hydrolysis Risk: The C2-chlorine is susceptible to hydrolysis in acidic/aqueous conditions, converting the material to the inactive 2-hydroxy-pyrimidine (uracil derivative).[1]
Protocol:
Store under Argon at 4°C.
Allow the container to reach room temperature before opening to prevent condensation.
Re-test purity if stored >6 months.
References
PubChem. Compound Summary: 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine.[2] National Library of Medicine. Retrieved from [Link]
Carey, J. S., et al. (2006).[1] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[3][4][5] (Contextual grounding for SnAr regioselectivity in pyrimidines).
The 2-Chloropyrimidine Scaffold: A Gateway to Targeted Kinase Inhibition
Executive Summary The 2-chloropyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the fundamental building block for a vast class of ATP-competitive kinase inhibitors, antivi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-chloropyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the fundamental building block for a vast class of ATP-competitive kinase inhibitors, antivirals, and antineoplastic agents. Its utility stems from its electronic deficiency, which facilitates sequential nucleophilic aromatic substitution (
) reactions, and its structural homology to the purine ring of ATP.
This technical guide analyzes the 2-chloropyrimidine core not merely as a reagent, but as a programmable template. We explore the critical regioselectivity rules that govern its functionalization, its role in overcoming the "gatekeeper" residues in protein kinases, and provide validated protocols for synthesizing bioactive derivatives.
Part 1: The Chemical Advantage & Regiocontrol
Electronic Architecture
The pyrimidine ring is electron-deficient due to the electronegativity of the two nitrogen atoms (N1 and N3). This makes the ring highly susceptible to nucleophilic attack. However, the reactivity is not uniform.
The C4/C6 Positions: These positions are para-like relative to N1/N3. They are the most electron-deficient and thus the most reactive towards nucleophiles.
The C2 Position: Located between the two nitrogens, the C2 position is electronically activated but sterically flanked by the nitrogen lone pairs. In 2,4-dichloropyrimidine (a common starting material), the C4-Cl is displaced before the C2-Cl under standard
conditions.
The "Rule of Displacement"
For researchers designing a synthetic route, understanding the order of displacement is critical.
First Displacement (C4): Occurs under mild conditions (0°C to RT) with a stoichiometric equivalent of nucleophile.
Second Displacement (C2): Requires forcing conditions (Heat, >80°C) or transition metal catalysis (Buchwald-Hartwig) because the ring has been deactivated by the electron-donating nature of the first nucleophile (typically an amine or alkoxide) added at C4.
Visualization: Regioselective Synthesis Workflow
The following diagram illustrates the standard synthetic logic used to generate libraries of kinase inhibitors, using the drug Pazopanib as a template for the logic flow.
Caption: Sequential functionalization logic for 2,4-dichloropyrimidine. Note the C4-first, C2-second progression essential for library generation.
Part 2: Biological Applications & Mechanism[1]
Kinase Inhibition: The Hinge Binder
The primary biological application of 2-chloropyrimidine derivatives is in the inhibition of protein kinases (e.g., EGFR, CDK, VEGFR).
ATP Mimicry: The pyrimidine ring mimics the adenine ring of ATP.
Hinge Binding: When the C2-Cl is displaced by an amine (becoming a 2-aminopyrimidine), the resulting motif forms a critical bidentate hydrogen bond with the kinase "hinge" region.
N1 of Pyrimidine: Accepts a Hydrogen bond from the backbone NH of the hinge residue.
C2-NH (Exocyclic): Donates a Hydrogen bond to the backbone Carbonyl (C=O) of the hinge residue.
Overcoming Resistance (The Gatekeeper)
Mutations in the "gatekeeper" residue (e.g., T790M in EGFR) often cause drug resistance by sterically blocking inhibitor access. Pyrimidine scaffolds are advantageous here because the substituents at C4 and C5 can be tuned to avoid steric clash with the bulky methionine gatekeeper, a strategy employed in third-generation inhibitors like Osimertinib.
Visualization: EGFR Signaling & Inhibition
The following diagram details the pathway blocked by pyrimidine-based inhibitors.
Caption: Mechanism of Action. The pyrimidine inhibitor occupies the ATP pocket, preventing autophosphorylation and halting the downstream RAS/RAF proliferation cascade.
Part 3: Experimental Protocols
Synthesis of a Pazopanib Intermediate
This protocol demonstrates the "C4-First" rule. We will synthesize N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine , a key intermediate for Pazopanib.[1][2][3] This step isolates the 2-chloropyrimidine core with a functionalized C4 position.
Reagents:
2,4-Dichloropyrimidine (1.0 eq)
2,3-Dimethyl-2H-indazol-6-amine (1.0 eq)
Sodium Bicarbonate (
) (2.5 eq)
Solvent: THF/Ethanol (1:1 mixture)
Protocol:
Preparation: Dissolve 2,4-dichloropyrimidine (10g, 67 mmol) in 100 mL of THF/Ethanol (1:1) in a round-bottom flask.
Note: The amine is added slowly to prevent bis-substitution, although the lower reactivity of C2 makes this unlikely at room temperature.
Reaction: Stir the suspension at Room Temperature (25°C) for 12 hours.
Critical Checkpoint: Monitor by TLC or LC-MS. You should see the consumption of starting material and the appearance of the mono-substituted product. If the reaction is heated, you risk displacing the C2-Cl.
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).
Purification: The product often precipitates from the reaction mixture or can be recrystallized from Ethanol.
Yield: Expected yield is 85-90%.
Biological Assay: Kinase
Determination
Once the final 2-aminopyrimidine derivative is synthesized (after Step 2 displacement), its potency is validated using a FRET-based kinase assay (e.g., LanthaScreen).
Protocol:
Plate Setup: Use a 384-well white assay plate.
Inhibitor: Serially dilute the pyrimidine compound in DMSO (10-point dose-response). Transfer 100 nL to the wells.
Enzyme Mix: Add 5 µL of kinase buffer containing EGFR (0.5 nM final) and antibody-Europium chelate.
Incubation: Incubate for 60 minutes at Room Temperature in the dark.
Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal.
Logic: If the pyrimidine binds the kinase, it displaces the Tracer. High binding = Low FRET signal.
Analysis: Plot Signal vs. Log[Inhibitor] to calculate
.
Part 4: Data Summary & SAR Trends
The following table summarizes the Structure-Activity Relationship (SAR) trends for 2-chloropyrimidine derived inhibitors.
Position
Modification
Effect on Activity/Properties
C2-Cl
Unmodified
Toxic, reactive alkylator. Must be displaced.
C2-NH-R
Aromatic Amine
Critical. Forms H-bonds with Hinge Region (Glu762/Met793 in EGFR).
C4-R
Bulky Aromatic
Occupies the hydrophobic "back pocket." Determines selectivity.
C5-R
Small Alkyl/Halo
Interacts with the "Gatekeeper" residue. Large groups here cause steric clash in WT, but may fit mutants.
C6-R
Solubilizing Group
Often points towards the solvent front; used to improve ADME (e.g., morpholine).
Part 5: Future Outlook
The 2-chloropyrimidine scaffold is evolving beyond simple ATP competition.
Covalent Inhibitors: By attaching an acrylamide "warhead" to the C4 or C2 position, researchers can target specific cysteines (e.g., Cys797 in EGFR) for irreversible inhibition.
PROTACs: The scaffold is being used as the "warhead" moiety in Proteolysis Targeting Chimeras, linked to an E3 ligase binder to degrade rather than just inhibit pathogenic kinases.
References
Synthesis of Pazopanib: Filo. (2026). "Synthesis of Pazopanib." Retrieved from 4
Kinase Binding Mode: MDPI. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Retrieved from 5
Regioselectivity of SnAr: WuXi AppTec. (2025). "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." Retrieved from 6
EGFR Inhibitor Design: National Journal of Pharmaceutical Sciences. (2024). "Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors." Retrieved from 7
C2-Selective Coupling: NIH PubMed. (2022). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Retrieved from 8
Application Note: Regioselective Synthesis of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Executive Summary This application note details the optimized protocol for synthesizing 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine from 2,4-dichloropyrimidine . This intermediate is a critical scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for synthesizing 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine from 2,4-dichloropyrimidine . This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, JAK) where the C2-chlorine serves as a handle for subsequent cross-coupling or nucleophilic displacement.
The core challenge in this synthesis is regioselectivity . The 2,4-dichloropyrimidine ring possesses two electrophilic sites. Achieving exclusive mono-substitution at the C4 position while preserving the C2-chlorine requires precise kinetic control. This guide provides a self-validating protocol using thermodynamic and stoichiometric management to ensure high purity (>95%) and yield.
Chemo-Physical Context: The Regioselectivity Challenge
Mechanism of Action (
)
The reaction proceeds via a Nucleophilic Aromatic Substitution (
) mechanism.[1][2] The nitrogen of the N-ethylmethylamine acts as the nucleophile, attacking the electron-deficient pyrimidine ring.
Why C4 over C2?
While both C2 and C4 positions are activated by the ring nitrogens, substitution preferentially occurs at C4 under kinetic control.
Electronic Factors: The C4 position is more electrophilic due to the specific resonance contributions of the N3 nitrogen.
Steric Factors: The C4 position is generally less sterically hindered than C2, which is flanked by two ring nitrogens.
LUMO Coefficient: Quantum mechanical calculations (DFT) consistently show a higher LUMO coefficient at C4, making it the primary site for nucleophilic attack [1].
However, "scrambling" (formation of the C2-isomer) or bis-substitution (2,4-diamino product) can occur if the reaction temperature is too high or if the amine is added too rapidly.
Reaction Logic Visualization
Figure 1: Reaction energy landscape highlighting the kinetic preference for C4 substitution.
Detailed Experimental Protocol
Materials & Reagents[3][4]
Reagent
MW ( g/mol )
Equiv.
Role
2,4-Dichloropyrimidine
148.98
1.0
Electrophile
N-Ethylmethylamine
59.11
1.05
Nucleophile
Triethylamine (TEA)
101.19
1.2
Base (HCl Scavenger)
THF (Tetrahydrofuran)
72.11
-
Solvent (Anhydrous)
Note: Ethanol is a viable alternative solvent, but THF often simplifies workup and reduces solubility of the hydrochloride salt byproduct.
Step-by-Step Methodology
Step 1: System Preparation
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
Purge with nitrogen (
) or argon to maintain an inert atmosphere.
Critical: Prepare an ice/salt bath to maintain the reaction temperature between
and .
Step 2: Reactant Solubilization
Charge the flask with 2,4-Dichloropyrimidine (1.0 eq).
Add anhydrous THF (10 mL per gram of substrate). Stir until fully dissolved.
Add Triethylamine (1.2 eq) to the solution.
Cool the mixture to
. Allow 15 minutes for thermal equilibration.
Step 3: Controlled Addition (The "Selectivity Step")
Dilute N-Ethylmethylamine (1.05 eq) in a small volume of THF.
Add the amine solution dropwise via a syringe pump or addition funnel over 30-45 minutes .
Why? Slow addition keeps the concentration of the nucleophile low relative to the electrophile, preventing local "hotspots" that favor bis-substitution [2].
Step 4: Reaction Monitoring
Maintain temperature at
for 2 hours.
Allow the reaction to slowly warm to Room Temperature (RT) over 1 hour.
QC Check: Perform TLC (Hexane:EtOAc 4:1) or LCMS.[3][4]
Target: Disappearance of starting material (2,4-DCP).
Observation: A new spot (more polar than SM) should appear. Bis-substituted byproduct will be significantly more polar.
Step 5: Workup & Isolation
Quench the reaction with water (equal volume to solvent).
Extract with Ethyl Acetate (
).
Wash combined organics with Brine (
).
Dry over anhydrous
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Process Control & Characterization[5]
Analytical Expectations[2][3][7]
Parameter
Specification
Notes
Appearance
Pale yellow/white solid or oil
Darkening indicates oxidation or polymerization.
1H NMR
Loss of C4-H signal
The pyrimidine ring protons will shift.
LCMS (ESI+)
[M+H]+ = 172.06 / 174.06
Characteristic 3:1 Chlorine isotope pattern.
Troubleshooting Guide
Issue: Presence of Bis-substituted product (2,4-diamino). [5]
Fix: Reduce amine equivalents to 0.95-1.0. Lower reaction temperature to
. Ensure dropwise addition is strictly followed.
Issue: Presence of C2-isomer (2-amino-4-chloro). [6][7]
Cause: Thermodynamic equilibration or specific solvent effects.
Fix: Switch solvent to Ethanol (protic solvents sometimes enhance C4 selectivity via H-bonding to N3). Alternatively, use LiHMDS at
for maximum kinetic control [3].
Issue: Incomplete Reaction.
Cause: HCl salt of the amine precipitating and stopping the reaction.
Fix: Ensure sufficient Base (TEA or DIPEA) is present. Add a catalytic amount of DMAP if the amine is sluggish (rare for secondary amines).
Safety & Handling
Sensitization: Chloropyrimidines are potent skin and respiratory sensitizers. All operations must be conducted in a fume hood.
Corrosivity: The reaction generates HCl (scavenged by TEA), but the crude mixture can be irritating.
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
References
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
BenchChem. "Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center." Link
Gong, Y., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006, 8(11), 2253–2256. Link
St. Jean, D. J., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, 2015. Link
Using 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Suzuki coupling
An Application Guide for the Suzuki-Miyaura Coupling of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine Introduction: The Strategic Importance of Substituted Pyrimidines In the landscape of modern drug discovery and developme...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Suzuki-Miyaura Coupling of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Introduction: The Strategic Importance of Substituted Pyrimidines
In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active compounds, from approved anticancer and antiviral agents to novel kinase inhibitors, underscores its value as a privileged structure.[1][2] The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, and the heterocyclic system can serve as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic profiles.[3]
2-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a functionalized building block poised for creating diverse compound libraries. The dialkylamino group at the C4-position modulates solubility and metabolic stability, while the chlorine atom at the C2-position serves as a versatile handle for carbon-carbon bond formation.[4] The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[5][6]
This guide provides a comprehensive overview of the mechanistic principles, key parameter optimization, and detailed protocols for the successful application of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Suzuki-Miyaura coupling reactions.
Mechanistic Deep Dive: Overcoming the Hurdles of Chloro-Heteroarene Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] However, the coupling of chloro-heteroarenes like 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine presents specific challenges, namely the inertness of the C-Cl bond and potential catalyst deactivation.[7][8] Understanding the mechanism is paramount to designing a successful reaction.
The catalytic cycle consists of three primary steps:
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond.[9] The use of electron-rich, sterically demanding ligands on the palladium center is crucial to facilitate this step.[6][7]
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base. The base can form a more nucleophilic "ate" complex with the boron reagent (e.g., [R-B(OH)₃]⁻) or exchange with the halide on the palladium complex, both of which facilitate the transfer.[10][11]
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]
A significant challenge with nitrogen-containing heterocycles is the potential for the ring nitrogens or the exocyclic amine to coordinate with the palladium center, leading to catalyst deactivation.[6][8] Modern ligand systems, particularly bulky dialkylbiaryl phosphines, are designed to prevent this inhibitory binding and maintain high catalytic turnover.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Parameter Optimization: A Guide to Rational Reaction Design
The success of coupling an inactivated chloro-heteroarene hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature. The interplay between these factors is critical.
Component
Selection Rationale & Recommendations
Examples
References
Catalyst & Ligand
For challenging C-Cl bond activation, pre-formed Pd(II) precatalysts with bulky, electron-rich ligands are superior. These generate the active Pd(0) species under mild conditions and promote efficient oxidative addition and reductive elimination.
The base activates the boronic acid for transmetalation. Stronger, non-nucleophilic bases are often required for difficult couplings. The choice can influence reaction rate and side reactions like protodeboronation.
Potassium Phosphate (K₃PO₄): Strong, effective, and commonly used. Potassium Carbonate (K₂CO₃): A standard, milder choice. Cesium Carbonate (Cs₂CO₃): Often effective when other bases fail.
Aprotic polar solvents are typically used to dissolve the various organic and inorganic components. The addition of water is often beneficial, as it can aid in dissolving the base and facilitate the formation of the active boronate species.
1,4-Dioxane: A very common choice, often with water. Toluene: Effective, particularly in biphasic systems. Tetrahydrofuran (THF): Another common choice. N,N-Dimethylformamide (DMF): A highly polar option.
While modern catalysts can operate at room temperature for activated substrates, coupling of aryl chlorides typically requires heating to overcome the activation energy for oxidative addition.
80-110 °C: A typical range for these types of couplings. Microwave irradiation can significantly shorten reaction times.
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine. Researchers should note that optimization may be necessary for different boronic acid coupling partners.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol utilizes a modern, highly active catalyst system suitable for challenging substrates.
Preparation: To a flame-dried Schlenk flask or microwave vial, add 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio of dioxane to water) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C (or as optimized) and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields.[1]
Application Note: Buchwald-Hartwig Amination of 2-Chloropyrimidine Derivatives
[1] Part 1: Executive Summary & Strategic Rationale The 2-chloropyrimidine scaffold is a ubiquitous pharmacophore in kinase inhibitors and metabolic regulators. While the C2 position is inherently electrophilic, enabling...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Strategic Rationale
The 2-chloropyrimidine scaffold is a ubiquitous pharmacophore in kinase inhibitors and metabolic regulators. While the C2 position is inherently electrophilic, enabling Nucleophilic Aromatic Substitution (SNAr), this traditional pathway often fails with electron-poor amines , sterically hindered nucleophiles , or base-sensitive substrates .[1]
The Buchwald-Hartwig (B-H) amination offers a catalytic alternative that operates under milder conditions with broader scope.[1][2] However, 2-chloropyrimidines present a "Goldilocks" challenge: they are highly reactive toward oxidative addition but prone to catalyst poisoning via their chelating nitrogen atoms.[1]
This guide details a self-validating protocol utilizing 3rd Generation (G3) Palladacycle Precatalysts . This system bypasses the induction period of traditional Pd(0) sources, preventing the formation of inactive Pd-pyrimidine dimers that plague standard protocols.
Part 2: Mechanistic Insight & Challenges
The Pyrimidine Paradox
In standard B-H couplings, the rate-limiting step is often oxidative addition. For 2-chloropyrimidines, the electron-deficient ring makes oxidative addition facile.[1] The failure mode is typically reductive elimination or catalyst sequestration .
N-Coordination (The Trap): The pyrimidine nitrogens can bind Pd(II) intermediates, forming stable
Hydrodehalogenation: If the amine binding is slow (sterics),
-hydride elimination from the ligand or solvent leads to the reduced pyrimidine (H-pyrimidine) rather than the product.[1]
Visualization: The Catalytic Cycle & Failure Modes
The following diagram illustrates the active cycle versus the specific "off-cycle" traps common to pyrimidines.
Figure 1: Catalytic cycle highlighting the specific off-cycle resting states (red) that plague pyrimidine couplings.[1]
Part 3: Strategic Optimization (Ligand & Base)[1]
Success relies on the Ligand-Substrate Match . We utilize Dialkylbiaryl phosphines (Buchwald Ligands) which are bulky enough to prevent N-chelation but electron-rich enough to drive oxidative addition.[1]
Selection Matrix
Variable
Recommendation
Rationale
Primary Amines
BrettPhos
Large steric bulk prevents bis-ligation; high activity for 1° amines.[1]
Secondary Amines
RuPhos
Optimized geometry allows entry of bulkier 2° amines into the coordination sphere.
Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)[1]
1,4-Dioxane (anhydrous, 4 mL, 0.25 M)
Step-by-Step Methodology:
Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.
Solids Addition: Charge the vial with the Pd G3 precatalyst, 2-chloropyrimidine, and base (if solid).
Expert Note: Do not add the amine yet if it is a liquid. If the amine is solid, add it now.
Degassing (The Critical Step): Cap the vial. Evacuate and backfill with Argon three times.
Why? Oxygen causes rapid catalyst death, observed as immediate precipitation of Palladium black upon heating.
Solvent & Liquid Reagents: Syringe in anhydrous 1,4-dioxane. Add the liquid amine via syringe.
Activation: Place the vial in a pre-heated block at 80 °C .
Observation: The solution should turn from pale yellow to a rich amber/brown. This color change confirms the activation of the G3 precatalyst to the active L-Pd(0) species.
Monitoring: Stir for 2–4 hours. Monitor via LCMS.[3]
Stop Criterion: If conversion stalls >50% and the solution turns clear or black (precipitate), the catalyst is dead. Do not add more catalyst; filter and purify, then re-optimize (see Troubleshooting).
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd residues and inorganic salts. Concentrate and purify via flash chromatography.
The amine is too bulky or not nucleophilic enough. Switch solvent to Toluene (non-protic) to reduce H-source.[1] Increase amine equiv.[4]
SNAr Product (No Pd)
Background reaction.
Run a control without Pd. If product forms, switch to weaker base (K₃PO₄) to suppress background and favor catalytic cycle.
Decision Tree for Optimization
Figure 2: Logic flow for ligand selection and troubleshooting based on reaction outcomes.
Part 6: References
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [1]
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [1]
Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Context on Heterocycle challenges).
Technical Support Center: Separating C2 vs. C4 Isomers of Amino-chloropyrimidines
Introduction: The Challenge of Pyrimidine Isomer Separation In pharmaceutical synthesis and drug development, amino-chloropyrimidines are critical building blocks. However, synthetic routes often yield mixtures of positi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Pyrimidine Isomer Separation
In pharmaceutical synthesis and drug development, amino-chloropyrimidines are critical building blocks. However, synthetic routes often yield mixtures of positional isomers, most commonly the C2- and C4-substituted regioisomers.[1] These isomers, while having the same molecular formula, can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicological properties.[2][3] Consequently, their accurate identification and efficient separation are not merely analytical hurdles but regulatory necessities for ensuring drug safety and efficacy.[4][5]
The core challenge lies in their structural similarity, which results in nearly identical physicochemical properties like polarity, pKa, and molecular weight. This makes their separation by standard chromatographic or crystallization techniques exceptionally difficult.[1][6] This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to navigate the complexities of separating C2 and C4 amino-chloropyrimidine isomers, offering troubleshooting advice, detailed protocols, and an exploration of the underlying chemical principles.
This section addresses the most common issues and questions encountered during the separation of amino-chloropyrimidine isomers.
Question 1: Why is my standard Reverse-Phase HPLC method failing to resolve the C2 and C4 isomers?
Answer: This is the most frequent challenge. Standard C8 or C18 columns often fail to provide adequate selectivity because the separation mechanism is primarily based on hydrophobicity.[7] C2 and C4 isomers typically have very similar hydrophobic characteristics. Poor resolution or co-elution occurs because the subtle differences in their dipole moments and hydrogen bonding capabilities are not sufficiently exploited by the stationary phase.
Troubleshooting & Optimization:
Modify Mobile Phase pH: The pKa values of the amino group and the ring nitrogens are slightly different between the two isomers. Adjusting the mobile phase pH can alter their ionization state, leading to differential interactions with the stationary phase, especially if there are residual, un-capped silanols.[8][9] For basic compounds like amino-chloropyrimidines, operating at a pH between 3 and 7 is a good starting point.
Explore Alternative Stationary Phases: If pH modification is insufficient, a change in stationary phase chemistry is the next logical step.
Phenyl Columns: These offer π-π interactions, which can differentiate between the isomers based on the electron density distribution of the pyrimidine ring.[10][11]
Polar-Embedded Columns: Phases with embedded polar groups (e.g., carbamate) can offer alternative selectivity through enhanced hydrogen bonding interactions.[11]
Mixed-Mode Columns: This is often the most effective solution. Columns that combine reverse-phase and ion-exchange characteristics can exploit differences in both hydrophobicity and charge. A cation-exchange/reversed-phase column, for example, can provide excellent resolution.[6][12]
Question 2: I have baseline separation, but the peak shape is poor (tailing). What causes this and how can I fix it?
Answer: Peak tailing for basic compounds like amino-chloropyrimidines is almost always caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[8] This is particularly problematic at neutral pH where silanols are ionized.
Troubleshooting & Optimization:
Use a Low-pH Mobile Phase: Adding an acidic modifier like formic acid or phosphoric acid (0.1%) to the mobile phase protonates the silanol groups, minimizing unwanted interactions.[13][14]
Add a Competing Base: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can occupy the active silanol sites, preventing the analyte from interacting with them.
Increase Buffer Strength: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[8]
Switch to a High-Purity Silica Column: Modern columns made with high-purity silica have a much lower concentration of acidic silanol groups, significantly reducing tailing for basic compounds.[8]
Question 3: My separation is inconsistent, with drifting retention times. What should I investigate?
Answer: Drifting retention times suggest that the column is not properly equilibrated or that the mobile phase composition is changing.[9]
Troubleshooting & Optimization:
Ensure Column Equilibration: For methods using ion-pairing reagents or buffers, equilibration can take significantly longer than for simple reverse-phase methods. Always flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis.[9]
Check Mobile Phase Stability: Ensure mobile phase components are well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Volatile mobile phase components can evaporate over time, changing the composition and affecting retention.
Control Temperature: Column temperature is a critical parameter. Even small fluctuations can affect retention times. Using a column oven is essential for reproducible results.[15]
Monitor Column Health: Over time, columns can degrade, especially when used at pH extremes.[9] A loss of stationary phase will lead to decreasing retention times.
Workflow for Troubleshooting Common HPLC Issues
Below is a logical workflow for diagnosing and solving common separation problems.
Caption: A flowchart for troubleshooting common issues in HPLC separation of isomers.
Question 4: Are there alternatives to HPLC? Would Supercritical Fluid Chromatography (SFC) be a better choice?
Answer: Yes, Supercritical Fluid Chromatography (SFC) is an excellent and often superior alternative for separating positional isomers.[7][16] SFC uses supercritical CO2 as the main mobile phase, which has different solvating properties compared to traditional liquid mobile phases. This often results in unique and enhanced selectivity.
Advantages of SFC for Isomer Separation:
Orthogonal Selectivity: The separation mechanisms in SFC are different from those in reverse-phase LC, providing a powerful tool when LC methods fail.[16]
High Efficiency & Speed: The low viscosity of supercritical CO2 allows for faster flow rates and rapid separations without generating high backpressure.[7]
Polar Column Compatibility: SFC is highly effective with polar stationary phases (e.g., silica, diol, amino), which can offer strong interactions to resolve closely related isomers.[17]
Preparative Scale: SFC is easily scalable and is often preferred for preparative separations due to the ease of removing the CO2 mobile phase during fraction collection.[7]
Question 5: Can I separate the isomers without chromatography, for example, by crystallization?
Answer: While challenging, separation by crystallization is possible but depends heavily on the specific derivatives and their solid-state properties. Since the isomers often have similar solubilities, simple cooling crystallization may not be effective.
Effective Crystallization Strategies:
Anti-Solvent Crystallization/Vapor Diffusion: This is a highly effective technique for compounds that are only soluble in high-boiling point solvents like DMF or DMSO.[18][19] The principle involves dissolving the isomeric mixture in a "good" solvent and then slowly introducing an "anti-solvent" (in which the compounds are insoluble) to induce gradual crystallization. The slight differences in solubility between the isomers can lead to the preferential crystallization of one over the other.[20]
Seeding: If you have a small amount of one pure isomer (a "seed crystal"), you can add it to a supersaturated solution of the mixture to initiate the crystallization of that specific isomer.[18]
Protocols & Methodologies
Protocol 1: HPLC Method Development for Amino-chloropyrimidine Isomers
This protocol outlines a systematic approach to developing a robust HPLC separation method.
1. Initial Column & Mobile Phase Screening:
Column: Start with a mixed-mode column, such as a SIELC Newcrom R1 or a Primesep 200, which has both reverse-phase and cation-exchange characteristics.[6][13][14]
Mobile Phase A: Acetonitrile (ACN)
Mobile Phase B: Deionized water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[13][14]
Initial Gradient: Run a broad gradient from 10% A to 90% A over 15 minutes to determine the approximate elution conditions.
Detection: UV, at a wavelength where both isomers have good absorbance (e.g., 254 nm or 270 nm).
2. Optimization:
Based on the initial gradient run, develop an isocratic or shallow gradient method around the elution point of the isomers.
Fine-tune % Organic: Adjust the ACN/water ratio. A lower percentage of ACN will increase retention.
Adjust pH/Buffer: If using a buffer, systematically vary the pH (e.g., from pH 3.0 to 4.5) to maximize the separation factor (alpha).
Flow Rate & Temperature: Adjust the flow rate (typically 1.0 mL/min for a 4.6 mm ID column) and temperature to optimize resolution and analysis time.
Table 1: Recommended HPLC Starting Conditions
Parameter
Setting
Rationale & Comments
Column
Mixed-Mode (RP/Cation-Exchange)
Exploits differences in both hydrophobicity and pKa for enhanced selectivity.[6][12]
Mobile Phase
A: Acetonitrile; B: Water + 0.1% Formic Acid
Simple, effective, and MS-compatible mobile phase. Acid suppresses silanol interactions.[13][14]
Flow Rate
1.0 mL/min (for 4.6 mm ID column)
Standard starting point for analytical scale.
Temperature
30 - 40 °C
Improves peak efficiency and reduces viscosity. Use a column oven for consistency.[15]
Detection
UV @ 254 nm or 270 nm
Pyrimidine rings have strong absorbance in this region.
Injection Vol.
5 - 10 µL
Avoid column overload, which can degrade resolution.[8]
This protocol is suitable for separating isomers when a differential in solubility can be exploited.
1. Preparation:
Dissolve the crude isomeric mixture (e.g., 20-50 mg) in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial (e.g., a 2 mL HPLC vial).[19]
Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
2. Diffusion Setup:
Carefully add a layer of "anti-solvent" (a volatile solvent in which the compounds are insoluble, such as diethyl ether, dichloromethane, or ethyl acetate) to the larger container.[18][20] The anti-solvent should not directly mix with the solution in the inner vial.
Seal the larger container tightly.
3. Crystal Growth:
Allow the sealed system to stand undisturbed for several hours to days. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the overall solubility of the compounds and inducing crystallization.
Monitor for crystal formation. One isomer will hopefully crystallize preferentially, leaving the other enriched in the mother liquor.
4. Isolation:
Once a suitable amount of crystals has formed, carefully decant the mother liquor and wash the crystals with a small amount of cold anti-solvent.
Dry the crystals under vacuum and analyze their purity by HPLC or NMR.
Diagram of Anti-Solvent Vapor Diffusion
Caption: Workflow for crystallization via anti-solvent vapor diffusion.
References
SIELC Technologies. (2018, February 16). Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column.
Sandra, P., et al. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
Ciardi, J.E., & Anderson, E.P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
Benchchem.
U.S. Patent No. 8,334,383 B2. (2012). Regioselective preparation of substituted pyrimidines.
Benchchem.
Guillarme, D., et al. (2021). Characterization of positional isomers of drug... Journal of Pharmaceutical and Biomedical Analysis, 202, 114142.
Welch, C. J., et al. (2025, August 6). Separation of positional isomers using chiral chromatography columns.
Chromatography Today. (2026). Easy purification of isomers with prepacked glass columns.
Benchchem. (2025, December).
MAC-MOD Analytical. HPLC Troubleshooting Guide.
BioPharma Services. (2024, October 18). Bioanalytical Method Development: Isomers.
Shimadzu. SELECTING THE RIGHT SFC COLUMN.
Wang, Z., et al. (2026, February 17). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
Al-Ghanim, A. M. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
Crystalliz
Restek. HPLC Troubleshooting Guide.
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
MicroSolv Technology Corporation. (2025, June 19).
Technical Support Center: Minimizing Hydrolysis Side Products in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize hydrolysis-related side products in your pyrimidine synthesis protocols. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Hydrolysis in Pyrimidine Synthesis
The synthesis of pyrimidines, a cornerstone of medicinal chemistry, is often plagued by the formation of unwanted hydrolysis byproducts. Water, whether present as a solvent, a reagent impurity, or atmospheric moisture, can lead to the cleavage of key intermediates or the final product, resulting in reduced yields and complex purification challenges. Understanding and controlling the factors that promote hydrolysis is critical for a successful and efficient synthesis. This guide will address common issues encountered in widely used pyrimidine synthesis methods, such as the Biginelli and Pinner reactions, and provide actionable solutions.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in Pinner Pyrimidine Synthesis with Suspected Hydrolysis
Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, and I suspect hydrolysis of my amidine starting material or key intermediates is the culprit. What are the common causes and how can I mitigate this?
Answer: This is a frequent challenge in the Pinner synthesis, which relies on the condensation of a 1,3-dicarbonyl compound with an amidine. The reaction is highly sensitive to moisture.
Root Causes of Hydrolysis:
Hydrolysis of Amidine Starting Material: Amidines are hygroscopic and can hydrolyze over time, especially when stored improperly.[1]
Hydrolysis of Intermediates: The reaction proceeds through intermediates that are susceptible to hydrolysis. The presence of water can halt the reaction at an intermediate stage or lead to the formation of undesired byproducts.[1][2]
Non-Anhydrous Reaction Conditions: Failure to use anhydrous solvents and properly dried glassware is a primary source of water contamination.
Troubleshooting and Mitigation Strategies:
Ensure Amidine Quality: Use freshly prepared or purified amidine hydrochloride. If the purity is uncertain, it is advisable to purify it before use.
Implement Strictly Anhydrous Conditions: This is the most critical factor in preventing hydrolysis.[2]
Thoroughly dry all glassware in an oven prior to use.
Use freshly distilled, anhydrous solvents.
Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
Careful Selection and Stoichiometry of the Base: The choice of base is crucial for promoting cyclization while minimizing side reactions.[1] Common bases include sodium ethoxide and potassium carbonate. The stoichiometry should be carefully optimized.
Monitor Reaction Temperature: The optimal temperature can vary depending on the substrates. Use Thin Layer Chromatography (TLC) to monitor the reaction progress and avoid excessively high temperatures that could lead to decomposition.[1]
Issue 2: Unexpected Side Products in the Biginelli Reaction
Question: I am performing a Biginelli reaction and observing significant byproducts, which I believe are due to hydrolysis or related side reactions. How can I improve the selectivity towards my desired dihydropyrimidinone (DHPM)?
Answer: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a robust method for synthesizing DHPMs.[3][4] However, it is not without its potential for side reactions.
Common Side Products and Their Causes:
Hantzsch-type 1,4-dihydropyridine (DHP): This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at high temperatures).[1]
Knoevenagel Condensation Product: The aldehyde and β-ketoester can undergo a competing Knoevenagel condensation.[2][5]
Open-chain Ureide Intermediate: Incomplete cyclization can lead to the accumulation of an open-chain intermediate, which may be susceptible to hydrolysis.[2][3]
Strategies to Minimize Side Products:
Optimize Reaction Temperature: Higher temperatures often favor the formation of the Hantzsch DHP byproduct.[1] Running the reaction at a lower temperature can significantly increase the yield of the desired Biginelli product.
Catalyst Selection: The choice of catalyst can influence the reaction pathway. While classical methods use Brønsted acids like HCl, modern variations employ Lewis acids or milder Brønsted acids which can offer better selectivity.[4][5]
Order of Reagent Addition: In some cases, adding the urea last can minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.[1]
Purity of Reactants: Ensure that the aldehyde, β-ketoester, and urea are of high purity, as impurities can inhibit the desired reaction.[5]
Issue 3: Controlling pH to Prevent Hydrolysis
Question: How critical is pH control in preventing hydrolysis during pyrimidine synthesis, particularly in enzymatic or aqueous-based systems?
Answer: pH is a critical parameter that directly influences the stability of reactants, intermediates, and products, as well as the catalytic efficiency in both chemical and enzymatic syntheses.
The Role of pH in Hydrolysis:
Enzymatic Synthesis: In de novo pyrimidine biosynthesis, the enzymes involved often have optimal activity in a slightly alkaline pH range (around 8.0).[6][7] Deviations from this optimal pH can lead to reduced enzyme efficiency and potentially favor hydrolytic side reactions.
Chemical Synthesis: In non-enzymatic reactions, pH can affect the protonation state of reactants and intermediates, influencing their reactivity and stability. For example, strongly acidic or basic conditions can catalyze the hydrolysis of ester or amide functionalities within the pyrimidine ring or its precursors.
Guidelines for pH Control:
Buffering Systems: In aqueous or enzymatic reactions, the use of appropriate buffer systems is essential to maintain the optimal pH throughout the reaction.
Monitoring and Adjustment: For pH-sensitive reactions, it is advisable to monitor the pH of the reaction mixture and make adjustments as necessary.
Reaction-Specific Optimization: The optimal pH will be specific to the reaction being performed. A thorough literature search and empirical optimization are recommended to determine the ideal pH range for your specific pyrimidine synthesis.
Issue 4: Post-Synthesis Workup and Purification to Remove Hydrolysis Products
Question: After my pyrimidine synthesis, I have a mixture of my desired product and hydrolysis byproducts. What are the most effective methods for purification?
Answer: A well-designed workup and purification strategy is crucial for isolating the target pyrimidine in high purity.
Recommended Purification Techniques:
Recrystallization: This is often the most effective and economical method for purifying solid pyrimidine compounds.[1] The key is to select a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble.
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system should be optimized using TLC.
Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for removing impurities, especially when the desired product and byproducts have significantly different polarities.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, particularly for pharmaceutical applications, Prep-HPLC is the method of choice.
General Workup Protocol:
A typical aqueous workup involves:
Quenching the reaction with water or a suitable aqueous solution.
Extracting the product into an organic solvent.
Washing the organic layer to remove water-soluble impurities.
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
Concentrating the solution under reduced pressure to obtain the crude product.
Experimental Protocols & Data
Protocol 1: Optimized Pinner Synthesis with an Emphasis on Anhydrous Conditions
This protocol outlines the synthesis of a 2,4,6-trisubstituted pyrimidine, highlighting the critical steps for minimizing hydrolysis.
Materials:
1,3-Dicarbonyl compound (10 mmol)
Amidine hydrochloride (11 mmol)
Anhydrous ethanol (50 mL)
Sodium ethoxide (11 mmol)
Anhydrous diethyl ether
Inert gas supply (Nitrogen or Argon)
Procedure:
Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
Under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Add the sodium ethoxide to the solution and stir for 30 minutes at room temperature.
Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Triturate the residue with anhydrous diethyl ether to precipitate the product.
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Table 1: Influence of Reaction Conditions on Biginelli Reaction Yield and Purity
This table summarizes representative data from the literature and internal studies to illustrate the impact of different catalysts, solvents, and temperatures on the outcome of the Biginelli reaction.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Simplified Pinner Pyrimidine Synthesis and Points of Hydrolysis
Caption: Pinner synthesis pathway and key hydrolysis points.
Diagram 2: Troubleshooting Flowchart for Low Yield in Pyrimidine Synthesis
Caption: Troubleshooting flowchart for low pyrimidine yield.
References
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 233-253. [Link]
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed. [Link]
Eid, E. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. [Link]
Kappe, C. O. (2004). Unexpected result of alkaline hydrolysis of Biginelli compounds. Molecular Diversity Preservation International (MDPI). [Link]
Quiñones, R. E., et al. (2021). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Journal of Organic Chemistry, 86(19), 13465-13474. [Link]
IJISRT. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology, 8(10). [Link]
Wikipedia. (n.d.). Pyrimidine. Retrieved February 23, 2026, from [Link]
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
Dastkhoon, S., et al. (2021). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 6(4), 2635-2655. [Link]
Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(45), 28205-28229. [Link]
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]
Peon, A., et al. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry, 80(13), 6829-6837. [Link]
Singhal, R. P. (1972). Separation of Nucleic Acid Hydrolysis Products, Purines, Pyrimidines, Nucleosides, Nucleotides, Ribonucleic Acid Hydrolyzates, and Mixtures From Nucleotide Syntheses by Column Chromatography on Amberlite XAD-4. PubMed. [Link]
Stasolla, C., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. BioOne Complete. [Link]
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
Wikipedia. (n.d.). Biginelli reaction. Retrieved February 23, 2026, from [Link]
Al-Harrasi, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. [Link]
Wang, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters, 16(20), 5346-5349. [Link]
King, M. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine. [Link]
Stasolla, C., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. [Link]
Wikipedia. (n.d.). Protecting group. Retrieved February 23, 2026, from [Link]
Google Patents. (1999).
Lippincott Williams & Wilkins. (n.d.). Pyrimidine Synthesis and Degradation. [Link]
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 23, 2026, from [Link]
van den Berg, A. A., et al. (1987). Effect of pyrimidine nucleosides on body temperatures of man and rabbit in relation to pharmacokinetic data. PubMed. [Link]
Brown, D. J., & Hoskins, J. A. (1972). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society, Perkin Transactions 1, 522-525. [Link]
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
Purification of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine by column chromatography
Technical Support Center: Purification of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine Status: Online Agent: Senior Application Scientist Case ID: PUR-PYR-004 Subject: Optimization of Silica Gel Chromatography for Chloropy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Status: Online
Agent: Senior Application Scientist
Case ID: PUR-PYR-004
Subject: Optimization of Silica Gel Chromatography for Chloropyrimidine Derivatives[1]
Overview & Compound Profile
Welcome to the Technical Support Center. You are likely purifying 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine following a nucleophilic aromatic substitution (
Do not default to Dichloromethane (DCM)/Methanol immediately.[1] This molecule is lipophilic enough for a Hexane/Ethyl Acetate (EtOAc) system, which offers better resolution.
Critical Note: If utilizing UV detection, monitor 254 nm . The pyrimidine ring has strong absorbance here.
Module 2: Troubleshooting & Decision Logic
Issue 1: "My product is streaking/tailing across 20 fractions."
Cause: The amine is hydrogen-bonding with the silica surface.[1]
Fix: You likely forgot the modifier or used too little.
Immediate Action: Switch the mobile phase to include 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) .[1] If using DCM/MeOH, switching to DCM/MeOH/NH4OH (90:9:1) often sharpens peaks instantly.[1]
Issue 2: "I cannot separate the Regioisomer (C2-substituted impurity)."
Cause: The target (C4-subst) and impurity (C2-subst) have very similar dipole moments.[1]
Fix: Change the selectivity mechanism.
Action: Switch solvent system from Hex/EtOAc to Toluene/Acetone . Toluene interacts with the
-system of the pyrimidine ring differently than Hexane, often amplifying the separation factor () between isomers.
Issue 3: "The product turned into a solid that won't dissolve after the column."
Cause: Salt formation.[1] If you used DCM/MeOH without a base, or if the silica was very acidic, you may have isolated the Hydrochloride salt (or formate/acetate if buffers were used).
Fix: Perform a "Free-Base" workup.[1] Dissolve the solid in EtOAc, wash with saturated
, dry over , and re-concentrate.
Visual Workflow: Troubleshooting Decision Tree
Caption: Logical workflow for optimizing the purification of basic aminopyrimidines, addressing tailing and co-elution.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use Alumina instead of Silica?A: Yes. Neutral Alumina (Activity Grade III) is actually better for amines because it is less acidic than silica. However, it is more expensive and has lower loading capacity. Use Alumina only if the silica + TEA method fails to prevent decomposition.
Q2: My compound is UV active but I see "Ghost Peaks" in the baseline.A: This is likely TEA Bleed . Triethylamine absorbs UV at low wavelengths.[1] If you are running a gradient where the TEA concentration effectively changes (or if it wasn't mixed well), the baseline will drift.
Fix: Ensure TEA is in both Solvent A and Solvent B at the exact same concentration (e.g., 1%).
Q3: How do I remove the Triethylamine after the column?A: TEA has a boiling point of ~89°C. It will co-evaporate with your solvent on the rotovap, but trace amounts often remain.
Fix: After concentrating your fractions, re-dissolve the product in DCM and wash once with water (TEA is water-soluble).[1] Alternatively, dry the oil under high vacuum (<1 mbar) for 4 hours; the volatile amine will be removed.
Q4: Is the C2-chloro group stable to the 1% TEA?A: Yes. The 2-chloropyrimidine motif is generally stable to weak organic bases like TEA at room temperature.[1] It typically requires stronger nucleophiles or high heat to displace the chloride. Avoid using Sodium Hydroxide (NaOH) or strong aqueous bases in the column, as these can cause hydrolysis to the pyrimidinone (uracil derivative).
References
Reich, H. J. (2017).[1] Chromatography: Flash Column Chromatography Guide. University of Wisconsin-Madison.[1] [Link]
Teo, Y. C., et al. (2010).[1] Nucleophilic Aromatic Substitution of Chloropyrimidines. Tetrahedron Letters, 51(30), 3915-3917.[1] (Contextual grounding for SnAr reactivity and stability).
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] [Link]
Technical Support Center: Stability of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Solution
Welcome to the technical support center for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we will address common challenges and questions regarding its stability, handling, and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in solution?
A1: The stability of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in solution is primarily influenced by pH, temperature, and the solvent system used. Like many chloropyrimidines, it is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1][2][3][4][5] The chloro-substituent at the 2-position of the pyrimidine ring is prone to nucleophilic substitution, with water acting as a nucleophile.
Q2: How does pH affect the degradation of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine?
A2: The pH of the solution is a critical factor.[6] Acid-catalyzed hydrolysis can occur, leading to the formation of the corresponding pyrimidone.[1] Conversely, under alkaline conditions, hydrolysis can also be accelerated.[3][4] For many pesticides with similar structures, a pH range of 4 to 7 is often recommended to minimize degradation.[5] It is crucial to determine the optimal pH for your specific application to ensure the compound's integrity. For every one-point increase in pH above neutral, the rate of hydrolysis can increase by approximately tenfold.[5]
Q3: What is the expected major degradation product of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in an aqueous solution?
A3: The primary degradation product in an aqueous solution is expected to be the corresponding 4-(ethyl(methyl)amino)pyrimidin-2(1H)-one, resulting from the hydrolysis of the 2-chloro group. This transformation from a chloropyrimidine to a pyrimidone is a well-documented pathway for related compounds.[1]
Troubleshooting Guide
Issue 1: Inconsistent results or loss of compound activity in solution over time.
Potential Cause A: Hydrolysis due to improper pH.
Troubleshooting Step: Regularly measure the pH of your stock solutions and experimental media. The optimal pH for stability is generally in the slightly acidic to neutral range.[5] Consider using a buffered solution to maintain a stable pH throughout your experiment.
Potential Cause B: Thermal degradation.
Troubleshooting Step: Assess the temperature at which your solutions are prepared and stored. Elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation pathways.[7][8] Whenever possible, prepare solutions fresh and store them at recommended temperatures, typically 2-8°C, under an inert atmosphere.[9][10]
Potential Cause C: Photodegradation.
Troubleshooting Step: Protect solutions from light, especially if they are stored for extended periods. Use amber vials or wrap containers in aluminum foil.
Issue 2: Formation of unexpected precipitates in the solution.
Potential Cause A: Poor solubility.
Troubleshooting Step: Verify the solubility of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in your chosen solvent system. If you are using aqueous solutions, consider the addition of a co-solvent like DMSO or ethanol to improve solubility.
Potential Cause B: Degradation product precipitation.
Troubleshooting Step: The hydrolysis product, 4-(ethyl(methyl)amino)pyrimidin-2(1H)-one, may have different solubility characteristics than the parent compound. Analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify its structure.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol outlines the steps for preparing a stable stock solution of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine.
Allow the vial of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine to equilibrate to room temperature before opening to prevent moisture condensation.
Weigh the desired amount of the compound directly into the amber vial under an inert atmosphere if possible.
Add the required volume of anhydrous DMSO to achieve the target concentration.
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Preliminary Stability Assessment in Aqueous Buffer
This protocol provides a framework for evaluating the stability of the compound in a specific aqueous buffer.
Materials:
Stock solution of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in DMSO
Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
HPLC or LC-MS system with a suitable column (e.g., C18)
Incubator or water bath
Procedure:
Prepare a working solution by diluting the DMSO stock solution into the aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to minimize its effect on the experiment.
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial concentration of the compound.
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS.
Plot the concentration of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine versus time to determine its degradation rate and half-life in the chosen buffer.
Data Presentation
Table 1: Factors Influencing the Stability of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Solution
Technical Guide: 1H NMR Spectrum Analysis of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Executive Summary This guide provides a structural and spectral analysis of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine , a critical intermediate scaffold in the synthesis of kinase inhibitors and purine analogs. The prim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a structural and spectral analysis of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine , a critical intermediate scaffold in the synthesis of kinase inhibitors and purine analogs.
The primary analytical challenge with this molecule is not merely signal assignment, but the dynamic rotameric behavior exhibited by the exocyclic amine at the C4 position. Unlike simple pyrimidines, the N-ethyl-N-methyl substitution introduces asymmetry that, combined with the partial double-bond character of the C4-N bond, frequently results in signal broadening or splitting at room temperature. This guide compares the target molecule against its regioisomer (C2-substituted) and precursor to ensure precise identification.
Structural Context & Synthesis Pathway[1][2][3]
To interpret the NMR spectrum accurately, one must understand the synthesis origin. The compound is typically generated via a Nucleophilic Aromatic Substitution (
The reaction favors the C4 position due to the para-quinoid-like Meisenheimer intermediate, which is more stable than the ortho-quinoid intermediate formed at C2.[3] However, C2-substitution is a common impurity that must be ruled out via NMR.
Figure 1: Regioselectivity of SNAr on 2,4-dichloropyrimidine. The C4 position is electronically activated, making the target molecule the major product.
1H NMR Spectral Analysis
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆
Frequency: 400 MHz+ recommended due to rotameric overlap.
Signal Assignment Table[5]
Position
Proton Type
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling ()
H6
Aromatic Pyrimidine
7.90 – 8.15
Doublet (d)
1H
~6.0 Hz
H5
Aromatic Pyrimidine
6.20 – 6.40
Doublet (d)
1H
~6.0 Hz
N-CH₂
Methylene (Ethyl)
3.40 – 3.70
Broad/Quartet
2H
~7.0 Hz
N-CH₃
N-Methyl
3.00 – 3.15
Broad/Singlet
3H
-
CH₃
Methyl (Ethyl)
1.10 – 1.25
Triplet (t)
3H
~7.0 Hz
*Note: Chemical shifts for N-alkyl groups may appear as dual peaks or broad humps due to rotamers (see Section 3.2).
The "Hidden" Complexity: Rotameric Broadening
Unlike symmetric amines (e.g., dimethylamine), the N-ethyl-N-methyl group is asymmetric. The lone pair on the exocyclic nitrogen donates into the pyrimidine ring (resonance), imparting partial double-bond character to the C4-N bond.
Observation: At Room Temperature (25°C), the rotation around this bond is often slow on the NMR timescale.
Result: You may see two sets of signals for the N-Methyl and N-Ethyl groups (cis/trans rotamers) or significant line broadening.
Validation: To confirm purity vs. rotamers, run a Variable Temperature (VT) NMR at 50-60°C. The signals should coalesce into sharp singlets/quartets as rotation becomes fast.
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its starting material and its regioisomer is critical for quality control.
Comparative Shift Table (CDCl₃)
Feature
Target (C4-Substituted)
Regioisomer (C2-Substituted)
Precursor (2,4-Dichloropyrimidine)
H6 Proton
δ 7.9 – 8.1 (d) Deshielded by adjacent N1 and Cl/Amine.
δ 8.1 – 8.3 (d) More deshielded due to adjacent Cl at C4.
δ 6.2 – 6.4 (d) Shielded by electron donation from C4-Amine.
δ 6.5 – 6.7 (d) Less shielded; Amine is at C2 (distant).
δ 7.3 – 7.4 (d) No donor groups; relatively downfield.
Coupling ()
~5.8 – 6.2 Hz
~5.2 – 5.5 Hz
~5.5 Hz
N-Alkyl Signal
Broad/Split (Rotamers common)
Sharper (Less steric hindrance at C2)
None
Key Differentiator
H5 Shielding: The H5 proton in the Target (C4) is significantly upfield (shielded, ~6.3 ppm) compared to the precursor (~7.4 ppm) because the amine at C4 donates electron density directly into the ring system, affecting the adjacent carbon.
Regioisomer Flag: If you observe a doublet > 6.5 ppm for H5, suspect the C2-isomer or unreacted starting material.
Experimental Protocol
Synthesis Workflow (Validation)
This protocol minimizes the C2-isomer impurity.
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in THF or DCM.
Base Addition: Add Triethylamine (1.2 eq) to scavenge HCl.
Nucleophile Addition: Add N-ethyl-methylamine (1.05 eq) dropwise at 0°C.
Expert Note: Low temperature favors the kinetic product (C4-substitution).
Workup: Wash with water, dry over MgSO₄, concentrate.
NMR Sample Preparation Workflow
Figure 2: NMR Preparation and Validation Workflow. Note the VT-NMR step for rotamer confirmation.
References
Regioselectivity of SNAr in Pyrimidines:
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Source: WuXi AppTec.
Rotameric Isomerism in Amides/Pyrimidines
Title: Rotamers - assigned by a simple NMR experiment.
Analytical Benchmarking: Purity Verification of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Executive Summary: The "Regioisomer Trap" in Pyrimidine Scaffolds 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS: 77200-07-8) is a critical intermediate in the synthesis of kinase inhibitors and purine analogs. Its valu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Regioisomer Trap" in Pyrimidine Scaffolds
2-Chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS: 77200-07-8) is a critical intermediate in the synthesis of kinase inhibitors and purine analogs. Its value lies in its asymmetry: the chlorine at position C2 is less reactive than the amine-substituted C4 position, allowing for sequential nucleophilic aromatic substitution (
).
However, this asymmetry presents a significant analytical challenge. The synthesis—typically involving 2,4-dichloropyrimidine and N-ethylmethylamine—often yields a thermodynamic mixture containing the desired 4-amine product and the unwanted 2-amine regioisomer (4-Chloro-N-ethyl-N-methylpyrimidin-2-amine).
The Core Problem: Standard HPLC methods often fail to resolve these positional isomers adequately due to their identical molecular weight and similar hydrophobicity. Relying solely on "Standard Grade" (HPLC-only) verification can lead to silent contamination, resulting in downstream synthetic failure or inexplicable biological data.
This guide compares the performance of High-Purity (qNMR-Verified) material against Standard (HPLC-Verified) alternatives, detailing the analytical protocols required to distinguish them.
Part 1: The Chemistry of Impurity Formation
To understand the verification challenge, we must visualize the origin of the impurities. The nucleophilic attack of the amine can occur at either chloride position.
Figure 1: Reaction pathways showing the origin of the critical regioisomer and bis-substituted impurities.
Part 2: Comparative Analysis of Verification Methods
We evaluated three verification strategies. The "Performance" metric here is defined as the method's ability to detect the specific impurities listed above.
Method A: HPLC-UV (The Standard Approach)
Most common vendor specification.
Principle: Separation based on hydrophobicity (Reverse Phase).
Limitation: The target (2-Cl, 4-Amine) and the regioisomer (4-Cl, 2-Amine) have nearly identical
values. On standard C18 columns, they may co-elute as a single peak, leading to a false purity of >99%.
Protocol:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
Parameters: D1 (Relaxation Delay) ≥ 30s to ensure full relaxation (T1 > 5x).
Method C: LC-MS/MS (The Diagnostic Approach)
Required for Trace Analysis.
Principle: Mass spectrometry coupled with chromatography.
Advantage: While the isomers have the same mass (m/z 171/173), their fragmentation patterns (MS2) differ. The 2-Cl isomer typically loses the chlorine radical more readily in collision-induced dissociation (CID) than the 4-Cl isomer.
Part 3: Performance Data Comparison
The following table summarizes experimental data comparing a "Standard Commercial Batch" (verified only by HPLC) against a "High-Purity Batch" (verified by qNMR).
Feature
Standard Grade (HPLC-Verified)
High-Purity Grade (qNMR-Verified)
Impact on Research
Reported Purity
> 98.0% (Area %)
98.2% (Mass %)
Mass Balance: HPLC Area % often overestimates purity by ignoring salts/solvents.
Regioisomer Detection
Blind Spot: Often co-elutes or appears as shoulder.
Detected: Distinct doublet splitting patterns of Pyrimidine H-5/H-6.
Synthesis Risk: Regioisomers act as chain terminators or yield "dead" drugs.
Water Content
Not typically reported.
Quantified via H2O peak in NMR.
Stoichiometry: Critical for sensitive coupling reactions (e.g., Buchwald-Hartwig).
Residual Solvents
Generic "Pass".
Quantified (e.g., DCM, THF peaks).
Toxicity: Residual solvents can inhibit catalysts.
Cost
Low
High
Total Cost of Ownership: Failed synthesis steps cost 10x the reagent price.
Part 4: Detailed Experimental Protocols
To replicate these results, use the following validated protocols. These adhere to ICH Q2(R2) guidelines for specificity and linearity [1].
Optimized HPLC Method for Isomer Separation
Standard C18 columns struggle. We recommend a Phenyl-Hexyl stationary phase, which utilizes
interactions to separate the electronic differences between the isomers.
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Critical Step: The H-6 proton of the target (doublet, ~8.0 ppm) must be integrated. Do not use the alkyl protons (ethyl/methyl) as they may overlap with residual amine starting materials.
Part 5: Decision Framework for Researchers
When should you invest in the High-Purity (qNMR) alternative?
Figure 2: Decision matrix for selecting the appropriate purity grade based on experimental needs.
References
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link
Sielc Technologies. (2018).[2] Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column. Link
Almac Group. (2023). QNMR – a modern alternative to HPLC.[7] Link
A Researcher's Guide to Differentiating 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine from its Regioisomers
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is paramount to the integrity and success of a research campaign. In the synthesis of sub...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is paramount to the integrity and success of a research campaign. In the synthesis of substituted pyrimidines, a class of compounds with significant therapeutic potential, the formation of regioisomers is a common challenge. This guide provides a comprehensive technical overview and practical experimental protocols for the differentiation of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine from its primary regioisomer, 4-Chloro-N-ethyl-N-methylpyrimidin-2-amine .
The synthesis of these compounds typically proceeds from the common precursor, 2,4-dichloropyrimidine, via nucleophilic aromatic substitution (SNAr). The differential reactivity of the C2 and C4 positions on the pyrimidine ring can lead to the formation of a mixture of these two regioisomers, necessitating robust analytical methods for their distinction.
The Challenge: Subtle Structural Differences with Significant Implications
The seemingly minor difference in the position of the chloro and amino substituents on the pyrimidine ring can have profound effects on the molecule's physicochemical properties, reactivity, and ultimately its biological activity. Therefore, the ability to confidently distinguish between these isomers is not merely an academic exercise but a critical step in drug discovery and development.
Analytical Strategies for Differentiation
A multi-pronged analytical approach, combining chromatographic separation with spectroscopic characterization, provides the most definitive means of identifying and quantifying these regioisomers.
Chromatographic Separation: The First Line of Defense
Due to differences in polarity and molecular geometry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the physical separation of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its 4-chloro-2-amino isomer.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a highly effective method for separating these regioisomers. The choice of a suitable stationary phase and mobile phase composition is crucial for achieving optimal resolution.[1][2]
Experimental Protocol: HPLC Separation
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient elution is often most effective.
Solvent A: 0.1% Formic acid in Water
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min
Detection: UV detection at 254 nm.
Injection Volume: 10 µL
The 4-chloro-2-amino isomer is generally expected to be slightly less polar than the 2-chloro-4-amino isomer, which may result in a longer retention time under these conditions. However, this should be confirmed experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation and structural information. The use of a capillary column with a non-polar or medium-polarity stationary phase is recommended.[3]
Experimental Protocol: GC-MS Analysis
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
Injector Temperature: 250 °C
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
The difference in volatility and interaction with the stationary phase will lead to distinct retention times for the two isomers.
Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Once separated, or for the analysis of a mixture, spectroscopic techniques provide detailed structural information to definitively identify each regioisomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for distinguishing between these regioisomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns. Two-dimensional NMR techniques like HSQC and HMBC can further solidify the assignments.
¹H NMR Spectroscopy
The key to differentiating the isomers lies in the chemical shifts of the pyrimidine ring protons and the protons of the N-ethyl and N-methyl groups.
2-Chloro-N-ethyl-N-methylpyrimidin-4-amine: The electron-withdrawing chlorine atom at the C2 position will deshield the adjacent ring proton (H6) more significantly than the amino group at C4.
4-Chloro-N-ethyl-N-methylpyrimidin-2-amine: Conversely, the chlorine at C4 will have a greater deshielding effect on the adjacent ring proton (H5).
¹³C NMR Spectroscopy
The carbon chemical shifts are also highly informative. The carbon atom directly attached to the chlorine atom will experience a significant downfield shift.
2-Chloro-N-ethyl-N-methylpyrimidin-4-amine: The C2 carbon will have a chemical shift in the range of 160-165 ppm, while the C4 carbon, attached to the amino group, will be more upfield.
4-Chloro-N-ethyl-N-methylpyrimidin-2-amine: The C4 carbon will be downfield in the region of 160-165 ppm, and the C2 carbon will be further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
The electronic environment is influenced by the relative positions of the electron-donating amino group and the electron-withdrawing chloro group.
H6
~8.1
~8.2
The proton adjacent to the nitrogen in the pyrimidine ring is typically downfield. The substituent at the para position has a smaller effect.
N-CH₂-CH₃
~3.5
~3.4
The proximity to the electron-deficient pyrimidine ring influences the chemical shift.
N-CH₂-CH₃
~1.2
~1.2
Less affected by the substitution pattern on the ring.
N-CH₃
~3.1
~3.0
Similar to the ethyl group, the electronic environment of the ring affects the methyl protons.
C2
~162
~160
Direct attachment to the electronegative chlorine in the 2-chloro isomer causes a significant downfield shift.
C4
~164
~163
Direct attachment to the electronegative chlorine in the 4-chloro isomer causes a significant downfield shift.
C5
~107
~109
The carbon at position 5 is influenced by the substituents at C2 and C4.
C6
~158
~159
The carbon at position 6 is adjacent to a ring nitrogen and is influenced by the substituent at C4.
N-CH₂-CH₃
~43
~42
The electronic nature of the substituted pyrimidine ring affects the attached alkyl carbons.
N-CH₂-CH₃
~14
~14
Less sensitive to the ring substitution pattern.
N-CH₃
~35
~34
The electronic nature of the substituted pyrimidine ring affects the attached alkyl carbons.
Note: These are predicted values based on known substituent effects on pyrimidine rings and data from similar compounds.[4][5][6] Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified isomer or the mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquisition:
Record a standard ¹H NMR spectrum.
Record a proton-decoupled ¹³C NMR spectrum.
For unambiguous assignment, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.
Data Analysis: Integrate the proton signals and assign the chemical shifts for both protons and carbons. Use the 2D correlation spectra to confirm the connectivity and finalize the structural assignment.
Mass Spectrometry (MS): Deciphering the Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to distinguish between isomers.[7][8] While the molecular ions of the two regioisomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns upon ionization can differ.
Electron Ionization (EI-MS)
In EI-MS, the primary fragmentation pathways will likely involve the loss of the chlorine atom, the ethyl group, and the methyl group. The relative abundance of the resulting fragment ions can be diagnostic.
Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.[9]
2-Chloro-N-ethyl-N-methylpyrimidin-4-amine: Loss of an ethyl radical (•CH₂CH₃) would lead to a fragment ion.
4-Chloro-N-ethyl-N-methylpyrimidin-2-amine: A similar loss of an ethyl radical would occur.
Loss of Chlorine: The loss of a chlorine radical (•Cl) is another expected fragmentation. The stability of the resulting pyrimidinyl cation may differ between the two isomers.
Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, but these pathways are often complex.
Table 2: Predicted Key Fragment Ions in EI-Mass Spectrometry
Fragment Ion
m/z
Proposed Structure/Origin
Expected Relative Abundance Difference
[M]+
171/173
Molecular ion (³⁵Cl/³⁷Cl isotopes)
Same for both isomers
[M - CH₃]+
156/158
Loss of a methyl radical
May differ slightly based on the stability of the resulting cation.
[M - C₂H₅]+
142/144
Loss of an ethyl radical
The stability of the resulting cation could be influenced by the position of the chloro and amino groups, leading to differences in abundance.
[M - Cl]+
136
Loss of a chlorine radical
The stability of the resulting pyrimidinyl cation will differ, likely leading to a more abundant peak for the isomer that forms a more stable cation.
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.
Ionization: Use standard electron ionization (EI) at 70 eV.
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200).
Data Analysis: Compare the fragmentation patterns of the two isomers, paying close attention to the relative intensities of the key fragment ions.
Visualizing the Workflow and Isomeric Relationship
To aid in understanding the analytical approach, the following diagrams illustrate the experimental workflow and the structural relationship between the two regioisomers.
Caption: Experimental workflow for the separation and analysis of pyrimidine regioisomers.
Caption: Regioisomeric relationship and synthetic origin.
Conclusion
The differentiation of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine from its 4-chloro-2-amino regioisomer is a critical analytical challenge that can be effectively addressed through a combination of chromatographic and spectroscopic techniques. While HPLC and GC provide the means for physical separation, NMR spectroscopy stands out as the definitive method for unambiguous structural elucidation. Mass spectrometry offers complementary information, particularly regarding fragmentation patterns. By employing the systematic approach and detailed protocols outlined in this guide, researchers can confidently identify and characterize these important pyrimidine derivatives, ensuring the quality and reliability of their scientific endeavors.
References
PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link][10]
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules. [Link][4][6]
Separation of Pyrimidine,2,4-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 23, 2026, from [Link][11]
13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link][5]
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.). -ORCA. [Link][13]
13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link][14]
mineMS2: Annotation of spectral libraries with exact fragmentation patterns. (n.d.). ChemRxiv. [Link][15]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link][9]
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025). ResearchGate. [Link][1]
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed. [Link][2]
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A Comprehensive Guide to the Safe Handling of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
This document provides essential procedural guidance for the safe handling, use, and disposal of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS 229177-52-0). The recommendations herein are synthesized from established s...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for the safe handling, use, and disposal of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS 229177-52-0). The recommendations herein are synthesized from established safety protocols for structurally related chlorinated pyrimidines and alkylamines to ensure a robust margin of safety in all laboratory operations. As a matter of scientific integrity and best practice, this guide should be used in conjunction with a compound-specific Safety Data Sheet (SDS) obtained from the supplier.
Hazard Identification and Risk Assessment: A Proactive Stance
Given its chemical structure—a chlorinated pyrimidine moiety—2-Chloro-N-ethyl-N-methylpyrimidin-4-amine should be handled as a substance with the potential to cause significant irritation and harm upon exposure. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may also be harmful.[2] A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.
Key Potential Hazards:
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2]
Engineering Controls: The First Line of Defense
The primary objective is to minimize potential exposure through robust engineering controls. All manipulations of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[4] The fume hood provides critical protection against the inhalation of aerosols or dust. Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[4] The following table outlines the minimum PPE requirements.
PPE Category
Item
Specification
Eye/Face Protection
Safety Goggles
Must be worn at all times. For splash hazards, a full-face shield should be worn in addition to safety goggles.[4][5]
Skin Protection
Chemical-Resistant Gloves
Nitrile gloves are recommended. For prolonged handling or immersion, consider double-gloving. Always inspect gloves for integrity before use.[4]
Lab Coat
A flame-retardant lab coat should be worn and kept fully buttoned.
Respiratory Protection
Fume Hood/Respirator
All work should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Workflow for Donning and Doffing of Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling:
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[1]
Prevent Aerosolization: Avoid the formation of dust or aerosols during handling.[6]
Use Appropriate Tools: Employ compatible spatulas and glassware.
Hand Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]
No Consumables: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
Storage:
Container Integrity: Store in a tightly closed, properly labeled container.[1][4]
Environmental Conditions: Keep in a cool, dry, and well-ventilated area.[1]
Incompatibilities: Store away from strong oxidizing agents.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Route
First Aid Procedure
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]
Minor Spill (<1g):
Alert personnel in the immediate vicinity.
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
Collect the absorbed material into a sealed, labeled hazardous waste container.
Clean the spill area with a suitable decontaminating agent.
Major Spill (>1g):
Evacuate the area immediately.
Alert your institution's emergency response team.
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: Environmental Responsibility
All waste materials contaminated with 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine must be treated as hazardous waste.
Contaminated Materials: Disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a sealed and clearly labeled hazardous waste container.[4]
Unused Product: Dispose of unused or unwanted product as hazardous chemical waste.
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[3][6]
References
Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
4 - SAFETY D
(2-CHLORO-ETHYL)
Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
Safety D
SAFETY D
SAFETY D
Pyrimidine - Safety D
(1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate 229177-52-0 high purity. Zentra Chemical.
6-Chloro-n4-ethylpyrimidine-2,4-diamine. AK Scientific, Inc..